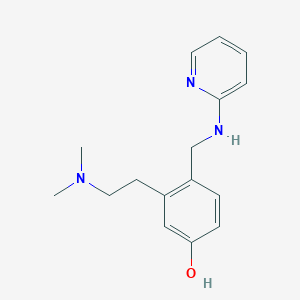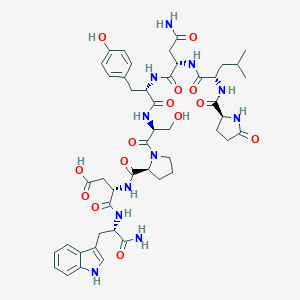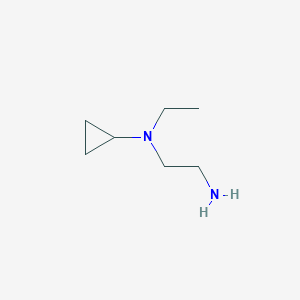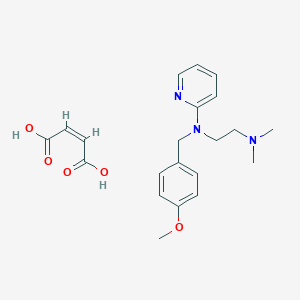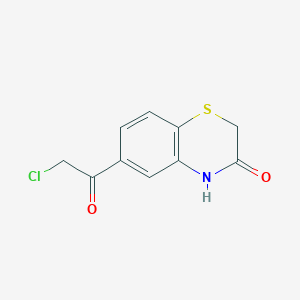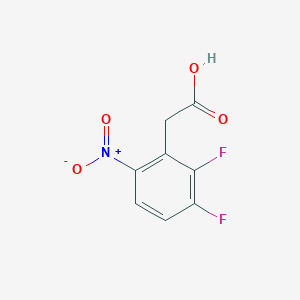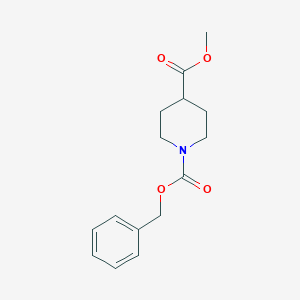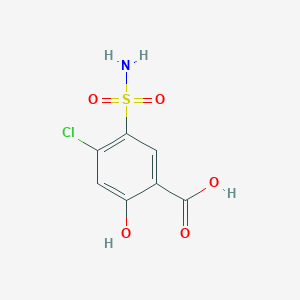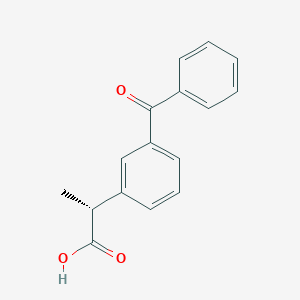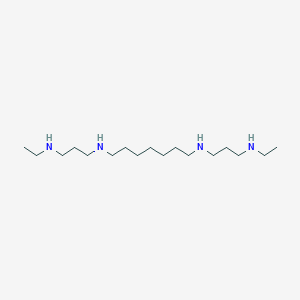![molecular formula C21H18N2O4 B139201 (E)-3-[4-[(E)-2-[7-(dimethylamino)-2-oxo-1,4-benzoxazin-3-yl]ethenyl]phenyl]prop-2-enoic acid CAS No. 126959-78-2](/img/structure/B139201.png)
(E)-3-[4-[(E)-2-[7-(dimethylamino)-2-oxo-1,4-benzoxazin-3-yl]ethenyl]phenyl]prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-[4-[(E)-2-[7-(dimethylamino)-2-oxo-1,4-benzoxazin-3-yl]ethenyl]phenyl]prop-2-enoic acid is a synthetic compound that is commonly referred to as DMABN. This compound is a derivative of the natural compound benzoxazinone, which is found in many plants. DMABN has gained a lot of attention in recent years due to its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of DMABN is not fully understood. However, it is thought to work by inhibiting the activity of certain enzymes that are involved in cell growth and division. This leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
DMABN has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in cell growth and division. It has also been shown to induce apoptosis in cancer cells. DMABN has been shown to have anti-inflammatory effects and has been shown to inhibit the production of certain cytokines that are involved in inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of DMABN for lab experiments is its ability to inhibit the growth of cancer cells. This makes it a valuable tool for studying the mechanisms of cancer cell growth and division. DMABN is also relatively easy to synthesize, which makes it accessible to many researchers. One of the limitations of DMABN is that its mechanism of action is not fully understood. This makes it difficult to interpret the results of experiments involving DMABN.
Orientations Futures
There are many potential future directions for research involving DMABN. One area of research could be to further investigate the mechanism of action of DMABN. This could involve studying the effects of DMABN on specific enzymes and proteins involved in cell growth and division. Another area of research could be to investigate the potential use of DMABN in combination with other cancer treatments, such as chemotherapy or radiation therapy. Finally, research could be done to investigate the potential use of DMABN in the treatment of other diseases, such as inflammatory disorders.
Méthodes De Synthèse
DMABN can be synthesized through a multi-step reaction process. The synthesis starts with the reaction of 2-nitrobenzaldehyde with dimethylamine to form 7-(dimethylamino)-2-nitrobenzoxazole. This intermediate is then reacted with acetic anhydride to form 7-(dimethylamino)-2-oxo-1,4-benzoxazin-3-yl acetate. Finally, this compound is reacted with 4-(2-bromoethenyl)phenylboronic acid to form DMABN.
Applications De Recherche Scientifique
DMABN has many potential scientific research applications. One of the most promising applications is in the field of cancer research. DMABN has been shown to inhibit the growth of cancer cells in vitro and in vivo. It does this by inducing apoptosis, or programmed cell death, in cancer cells. DMABN has also been shown to inhibit the migration and invasion of cancer cells.
Propriétés
Numéro CAS |
126959-78-2 |
|---|---|
Nom du produit |
(E)-3-[4-[(E)-2-[7-(dimethylamino)-2-oxo-1,4-benzoxazin-3-yl]ethenyl]phenyl]prop-2-enoic acid |
Formule moléculaire |
C21H18N2O4 |
Poids moléculaire |
362.4 g/mol |
Nom IUPAC |
(E)-3-[4-[(E)-2-[7-(dimethylamino)-2-oxo-1,4-benzoxazin-3-yl]ethenyl]phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C21H18N2O4/c1-23(2)16-9-11-17-19(13-16)27-21(26)18(22-17)10-7-14-3-5-15(6-4-14)8-12-20(24)25/h3-13H,1-2H3,(H,24,25)/b10-7+,12-8+ |
Clé InChI |
IBKDGFLXNQKJGK-SMTGYRLFSA-N |
SMILES isomérique |
CN(C)C1=CC2=C(C=C1)N=C(C(=O)O2)/C=C/C3=CC=C(C=C3)/C=C/C(=O)O |
SMILES |
CN(C)C1=CC2=C(C=C1)N=C(C(=O)O2)C=CC3=CC=C(C=C3)C=CC(=O)O |
SMILES canonique |
CN(C)C1=CC2=C(C=C1)N=C(C(=O)O2)C=CC3=CC=C(C=C3)C=CC(=O)O |
Synonymes |
4-(beta-(7-dimethylamino-1,4-benzoxazin-2-one-3-yl)vinyl)phenylpropenoic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(6S,8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B139121.png)

